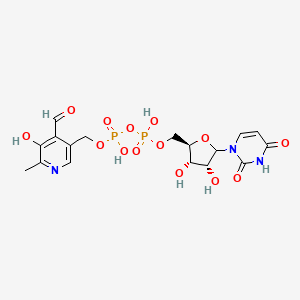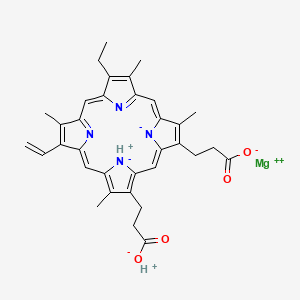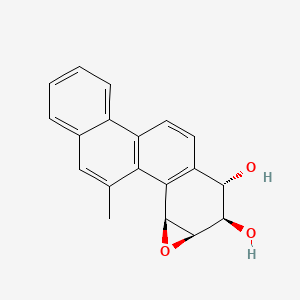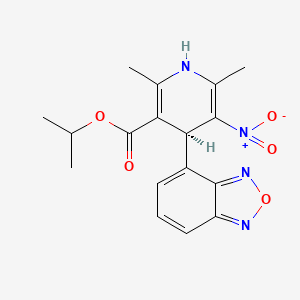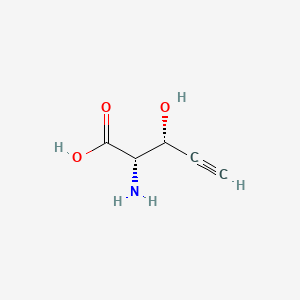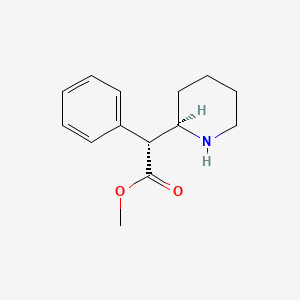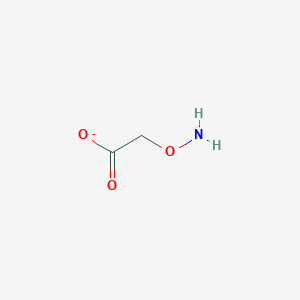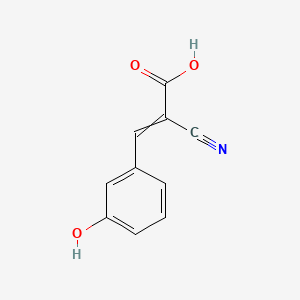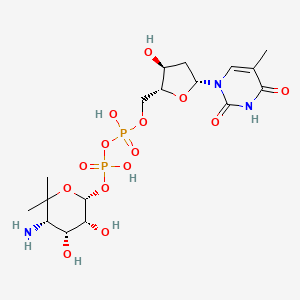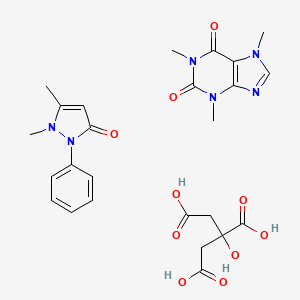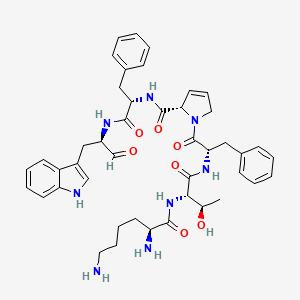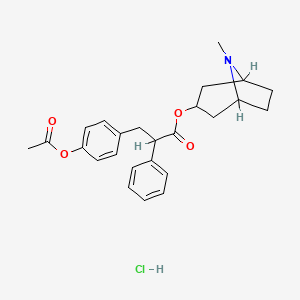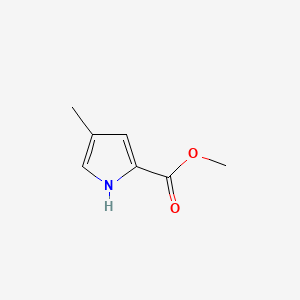
methyl 4-methyl-1H-pyrrole-2-carboxylate
説明
Synthesis Analysis
The synthesis of methyl 4-methyl-1H-pyrrole-2-carboxylate and related compounds involves several strategies, including metal/organo relay catalysis and multicomponent reactions. For instance, methyl 4-aminopyrrole-2-carboxylates have been synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system (Galenko et al., 2015). Additionally, an organocatalytic multicomponent synthesis approach has been developed for the efficient synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes, and arylamines, showcasing the versatility in synthesizing pyrrole derivatives (Zheng et al., 2015).
Molecular Structure Analysis
The molecular structure of methyl 4-methyl-1H-pyrrole-2-carboxylate and its derivatives can be studied using various spectroscopic and computational techniques. The conformational isomers and structural details have been elucidated through infrared spectroscopy and theoretical ab initio studies, providing insights into the stability and electronic properties of these compounds (Dubis & Grabowski, 2001).
Chemical Reactions and Properties
Pyrrole derivatives undergo a variety of chemical reactions, including cycloadditions, annulations, and substitution reactions, which enable the functionalization and modification of the pyrrole core. For example, the synthesis of highly functionalized tetrahydropyridines has been achieved through an organocatalytic [4 + 2] annulation, demonstrating the reactivity and versatility of pyrrole derivatives in synthetic chemistry (Zhu et al., 2003).
科学的研究の応用
Catalysis and Synthesis
One application of methyl 4-methyl-1H-pyrrole-2-carboxylate is observed in catalysis and synthesis. For instance, Galenko et al. (2015) demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates using a one-pot mode by a relay catalytic cascade reaction. This method involves the use of a FeCl2/Et3N binary catalytic system, showcasing the compound's role in facilitating complex chemical transformations (Galenko et al., 2015).
Building Blocks in Medicinal Chemistry
Rochais et al. (2004) explored the preparation of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates from arylacetonitriles. This synthesis provided building blocks that are useful in accessing various nitrogen heterocycles with potential therapeutic interest, highlighting its significance in medicinal chemistry (Rochais et al., 2004).
Antimicrobial Applications
In a study by Hublikar et al. (2019), novel derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate were synthesized and evaluated for their antimicrobial activities. The findings suggested that these compounds possess significant antibacterial and antifungal activities, which can be attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Conformational Studies
Dubis and Grabowski (2001) conducted infrared spectroscopic and theoretical ab initio studies on conformational isomers of methyl pyrrole-2-carboxylate. This research contributes to the understanding of the molecular structure and stability of such compounds, which is crucial in various scientific applications (Dubis & Grabowski, 2001).
Green Synthesis
Fan et al. (2008) presented an efficient and green synthesis approach for methyl pyrrole-1-carboxylate using dimethyl carbonate. This study highlights the potential of methyl 4-methyl-1H-pyrrole-2-carboxylate in eco-friendly chemical processes (Fan et al., 2008).
Safety And Hazards
“Methyl 4-methyl-1H-pyrrole-2-carboxylate” should be handled with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It should be used only in well-ventilated areas and personal protective equipment should be worn when handling this compound .
特性
IUPAC Name |
methyl 4-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(8-4-5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUQYLZVGVDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187978 | |
| Record name | Methyl 4-methylpyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
34402-78-3 | |
| Record name | Methyl 4-methylpyrrole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034402783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-methylpyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyrrole-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



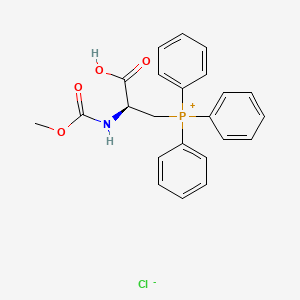
![2-[4-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoyl]benzoic acid](/img/structure/B1218537.png)
